molecular formula C11H8N4O6S B1379917 4-Azidosulfonyl-benzoic acid 2,5-dioxo-pyrrolidin-1-yl ester CAS No. 1427502-22-4

4-Azidosulfonyl-benzoic acid 2,5-dioxo-pyrrolidin-1-yl ester

Cat. No. B1379917
CAS RN: 1427502-22-4
M. Wt: 324.27 g/mol
InChI Key: OTELZSYARCVFKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Azidosulfonyl-benzoic acid 2,5-dioxo-pyrrolidin-1-yl ester is C11H8N4O6S . The InChI representation of the molecule is InChI=1S/C11H8N4O6S/c12-13-14-22(19,20)8-3-1-7(2-4-8)11(18)21-15-9(16)5-6-10(15)17/h1-4H,5-6H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 324.267g/mol . It has a complexity of 624, a topological polar surface area of 121A^2, and an XLogP3 of 1.4 . It has 22 heavy atoms, 8 hydrogen bond acceptors, and 5 rotatable bonds .

Scientific Research Applications

Synthesis of Organotin(IV) Complexes

NSAB has been utilized in the synthesis of organotin(IV) complexes . These complexes have been characterized by elemental analysis and spectral studies, and their geometry around the tin atom has been deduced from both solid and solution studies . The synthesized complexes exhibit potential for biological applications, including antimicrobial properties.

Development of Antimicrobial Agents

The compound serves as a precursor for the synthesis of benzenesulfonamide derivatives , which have shown promise as antimicrobial agents . This is particularly relevant in the context of increasing antibiotic resistance, necessitating the development of new molecules with potential antimicrobial activity.

Anti-inflammatory Applications

NSAB is used as a reactant for the synthesis of anti-inflammatory agents . This application is crucial given the widespread prevalence of inflammatory diseases and the ongoing search for more effective and targeted anti-inflammatory drugs .

Azide Amidation Reactions

The compound is involved in azide amidation reactions . These reactions are significant in the field of organic synthesis, where azides are a key functional group used in various chemical transformations .

Chemoselective Reductions

NSAB can be used in chemoselective sodium borohydride reductions of azides in water. This application is important for the selective reduction of azides to amines, a common step in the synthesis of many pharmaceuticals .

Drug Synthesis and Materials Science

The versatile nature of NSAB makes it valuable for diverse applications in drug synthesis and materials science. Its unique properties facilitate the creation of novel compounds with potential therapeutic benefits.

Safety and Hazards

In case of skin contact with 4-Azidosulfonyl-benzoic acid 2,5-dioxo-pyrrolidin-1-yl ester, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Mechanism of Action

Target of Action

It is known to be a reactant for the synthesis of anti-inflammatory agents . This suggests that it may interact with proteins or enzymes involved in inflammation pathways.

Mode of Action

It is used in azide amidation reactions and chemoselective sodium borohydride reduction of azides in water . This indicates that it may interact with its targets through these chemical reactions.

Biochemical Pathways

Given its role in the synthesis of anti-inflammatory agents , it may influence pathways related to inflammation.

Result of Action

Given its use in the synthesis of anti-inflammatory agents , it may contribute to the reduction of inflammation at the molecular and cellular levels.

Action Environment

It is recommended to be stored at a temperature of -20°c , suggesting that temperature could be an important environmental factor for its stability.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-azidosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O6S/c12-13-14-22(19,20)8-3-1-7(2-4-8)11(18)21-15-9(16)5-6-10(15)17/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTELZSYARCVFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401170498
Record name Benzoic acid, 4-(azidosulfonyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427502-22-4
Record name Benzoic acid, 4-(azidosulfonyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427502-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-(azidosulfonyl)-, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401170498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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